molecular formula C17H24N4O2S B2792716 4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline CAS No. 2415586-72-8

4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2792716
CAS No.: 2415586-72-8
M. Wt: 348.47
InChI Key: HHVAHVQGIUWZKU-UHFFFAOYSA-N
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Description

4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound that features a quinazoline ring fused with a morpholine ring and a thiomorpholine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated compounds, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives .

Scientific Research Applications

Chemistry

In chemistry, 4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

Biologically, this compound has shown potential as an antiviral agent. Studies have demonstrated its activity against avian paramyxovirus, making it a candidate for further research in antiviral drug development .

Medicine

In medicine, the compound’s ability to inhibit specific enzymes and proteins makes it a potential therapeutic agent for various diseases, including cancer and viral infections .

Industry

Industrially, the compound can be used in the development of new materials and pharmaceuticals. Its unique properties make it suitable for applications in drug formulation and delivery systems .

Mechanism of Action

The mechanism of action of 4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline involves the inhibition of specific enzymes and proteins. The compound targets molecular pathways involved in viral replication and cancer cell proliferation. By binding to these targets, it disrupts their normal function, leading to the inhibition of disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline lies in its combination of quinazoline, morpholine, and thiomorpholine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

[4-(5,6,7,8-tetrahydroquinazolin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c22-17(20-6-9-24-10-7-20)15-11-21(5-8-23-15)16-13-3-1-2-4-14(13)18-12-19-16/h12,15H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVAHVQGIUWZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCOC(C3)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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